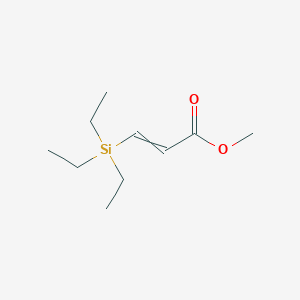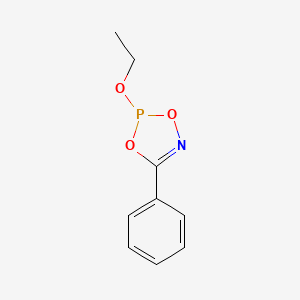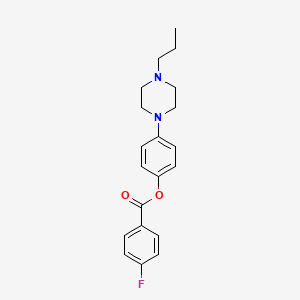
4-(4-Propylpiperazin-1-yl)phenyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Propylpiperazin-1-yl)phenyl 4-fluorobenzoate is an organic compound with the molecular formula C20H23FN2O2 This compound is characterized by the presence of a piperazine ring substituted with a propyl group and a phenyl ring substituted with a fluorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propylpiperazin-1-yl)phenyl 4-fluorobenzoate typically involves the reaction of 4-fluorobenzoic acid with 4-(4-propylpiperazin-1-yl)phenol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Propylpiperazin-1-yl)phenyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Propylpiperazin-1-yl)phenyl 4-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Propylpiperazin-1-yl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as tyrosinase, which is involved in melanin synthesis. The compound binds to the active site of the enzyme, preventing the conversion of substrates into melanin. This inhibition can lead to reduced pigmentation and potential therapeutic applications in conditions like hyperpigmentation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperazin-1-yl derivatives: These compounds share a similar piperazine core but differ in the substituents attached to the phenyl ring.
4-Fluorophenylpiperazines: These compounds have a fluorine atom on the phenyl ring and a piperazine moiety, similar to 4-(4-Propylpiperazin-1-yl)phenyl 4-fluorobenzoate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a propyl group and a fluorobenzoate moiety enhances its potential interactions with biological targets and its stability under various conditions .
Properties
CAS No. |
105745-91-3 |
|---|---|
Molecular Formula |
C20H23FN2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[4-(4-propylpiperazin-1-yl)phenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C20H23FN2O2/c1-2-11-22-12-14-23(15-13-22)18-7-9-19(10-8-18)25-20(24)16-3-5-17(21)6-4-16/h3-10H,2,11-15H2,1H3 |
InChI Key |
GULCXYYUZIZVMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


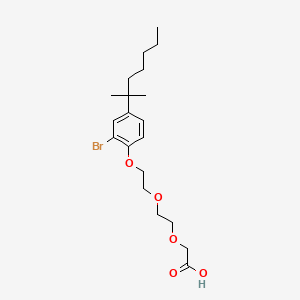
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
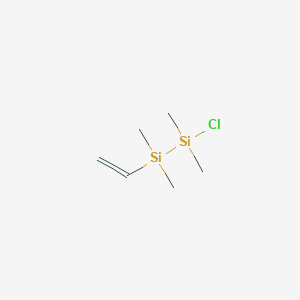
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
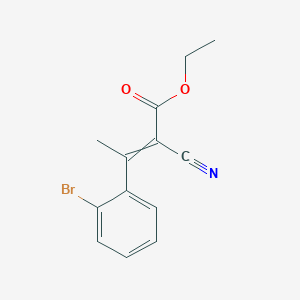
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)
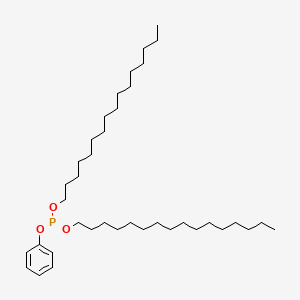
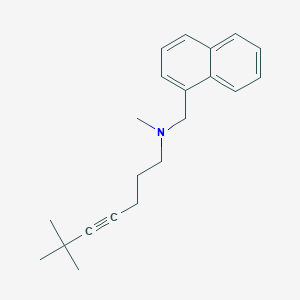
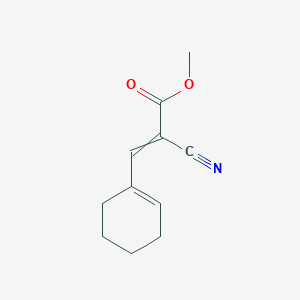
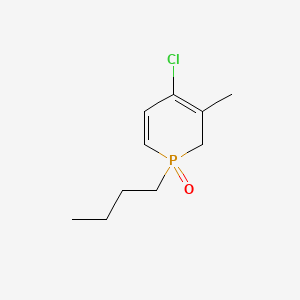
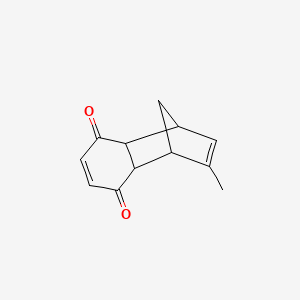
![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
